molecular formula C9H9BrO B1380395 3-Bromo-2,6-dimethylbenzaldehyde CAS No. 106965-52-0

3-Bromo-2,6-dimethylbenzaldehyde

Cat. No.: B1380395
CAS No.: 106965-52-0
M. Wt: 213.07 g/mol
InChI Key: GTAIJORGXRXVOP-UHFFFAOYSA-N
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Description

3-Bromo-2,6-dimethylbenzaldehyde is an organic compound with the molecular formula C10H9BrO. It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the third position and two methyl groups at the second and sixth positions. This compound is used in various chemical syntheses and research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,6-dimethylbenzaldehyde typically involves the bromination of 2,6-dimethylbenzaldehyde. This can be achieved using bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield alcohols or other reduced forms.

    Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products:

    Oxidation: 3-Bromo-2,6-dimethylbenzoic acid.

    Reduction: 3-Bromo-2,6-dimethylbenzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Bromo-2,6-dimethylbenzaldehyde is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Employed in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-2,6-dimethylbenzaldehyde involves its interaction with various molecular targets. In biological systems, it may act as an inhibitor or activator of specific enzymes, influencing metabolic pathways. The bromine atom and aldehyde group play crucial roles in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

    2,6-Dimethylbenzaldehyde: Lacks the bromine atom, resulting in different reactivity and applications.

    3-Bromo-4-methylbenzaldehyde: The position of the methyl group affects its chemical properties and uses.

    4-Bromo-2,6-dimethylbenzaldehyde: Similar structure but with the bromine atom at a different position, leading to variations in reactivity.

Uniqueness: 3-Bromo-2,6-dimethylbenzaldehyde is unique due to the specific positioning of its substituents, which imparts distinct chemical and physical properties. This makes it valuable in targeted synthetic applications and research studies .

Properties

IUPAC Name

3-bromo-2,6-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-6-3-4-9(10)7(2)8(6)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAIJORGXRXVOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Br)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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